7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one
CAS No.: 1360243-39-5
Cat. No.: VC3063055
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360243-39-5 |
|---|---|
| Molecular Formula | C13H22N2O |
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | 7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
| Standard InChI | InChI=1S/C13H22N2O/c16-12-13(6-7-14-10-13)5-2-8-15(12)9-11-3-1-4-11/h11,14H,1-10H2 |
| Standard InChI Key | BUCXNTUGTPJHFZ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)CN2CCCC3(C2=O)CCNC3 |
| Canonical SMILES | C1CC(C1)CN2CCCC3(C2=O)CCNC3 |
Introduction
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol. It is a spiro compound, which means it contains a spiro ring system where two rings share only one atom. This compound is used in various research applications due to its unique chemical structure.
Synthesis and Preparation
The synthesis of 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. While detailed synthesis protocols are not provided in the available sources, it is likely that the synthesis involves forming the spiro ring system and then attaching the cyclobutylmethyl group.
Research Applications
This compound is primarily used in research settings due to its unique chemical structure, which makes it suitable for various applications:
-
Chemical Synthesis: As a building block for more complex molecules.
-
Pharmacological Studies: To explore potential biological activities.
-
Material Science: In the development of new materials with specific properties.
Availability and Suppliers
7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one is available from several chemical suppliers, including Matrix Scientific, as noted in the CAS RN 1360243-39-5 listing . Suppliers often provide different packaging options to accommodate various research needs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one. This includes wearing protective gear and following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume